molecular formula C11H10O B052990 2-(Cyclopropylidenemethyl)benzaldehyde CAS No. 111653-84-0

2-(Cyclopropylidenemethyl)benzaldehyde

Cat. No.: B052990
CAS No.: 111653-84-0
M. Wt: 158.2 g/mol
InChI Key: IELXTWAHZINEPZ-UHFFFAOYSA-N
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Description

2-(Cyclopropylidenemethyl)benzaldehyde is a sophisticated and versatile synthetic building block of significant interest in organic and medicinal chemistry research. This compound features a unique molecular architecture, combining a reactive benzaldehyde moiety with a strained cyclopropylidene methyl unit. This configuration makes it a valuable precursor for cyclopropanation reactions and a key synthon for the construction of complex, spirocyclic, and strained carbocyclic systems. Its primary research applications include serving as an intermediate in the synthesis of novel pharmaceutical candidates, particularly those targeting central nervous system (CNS) disorders, and in the development of advanced materials. The aldehyde group is highly amenable to nucleophilic attack, enabling facile condensation, Grignard, and reductive amination reactions, while the adjacent exocyclic alkene conjugated with the cyclopropane ring offers a reactive handle for [2+1] and other cycloadditions. Researchers utilize this compound to explore structure-activity relationships (SAR) by incorporating the rigid, conformationally-restricting cyclopropane scaffold into larger molecular frameworks, which can profoundly modulate a compound's biological activity, metabolic stability, and physicochemical properties. Its mechanism of action in final target molecules is highly context-dependent but often involves enhancing ligand-receptor binding affinity or inducing specific conformational biases in peptides and macrocycles. This reagent is essential for chemists developing next-generation therapeutics and exploring the fundamental properties of strained ring systems in chemical synthesis.

Properties

CAS No.

111653-84-0

Molecular Formula

C11H10O

Molecular Weight

158.2 g/mol

IUPAC Name

2-(cyclopropylidenemethyl)benzaldehyde

InChI

InChI=1S/C11H10O/c12-8-11-4-2-1-3-10(11)7-9-5-6-9/h1-4,7-8H,5-6H2

InChI Key

IELXTWAHZINEPZ-UHFFFAOYSA-N

SMILES

C1CC1=CC2=CC=CC=C2C=O

Canonical SMILES

C1CC1=CC2=CC=CC=C2C=O

Synonyms

Benzaldehyde, 2-(cyclopropylidenemethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Reactivity Analysis

  • Electronic Effects : The cyclopropylidenemethyl group in this compound likely exerts electron-withdrawing effects due to the sp²-hybridized carbon adjacent to the cyclopropane ring. This contrasts with 4-methoxybenzaldehyde, where the methoxy group donates electrons via resonance, enhancing aldehyde reactivity in nucleophilic additions .
  • Hemiacetal Formation : While benzaldehyde shows low hemiacetal yields (9%), pyrimidyl-5-carbaldehyde achieves 95% due to stabilization via hydrogen bonding with the pyrimidine nitrogen . The cyclopropylidenemethyl group may offer intermediate reactivity, depending on solvent and conditions.

Preparation Methods

Ylide Preparation and Reactivity

Cyclopropylidenetriphenylphosphorane is synthesized via deprotonation of cyclopropylmethyltriphenylphosphonium salts using strong bases like n-butyllithium. The ylide reacts with 2-bromobenzaldehyde in anhydrous tetrahydrofuran (THF) at −78°C, yielding the target compound after aqueous workup.

Representative Reaction:

2-Bromobenzaldehyde+CyclopropylidenetriphenylphosphoraneTHF, −78°CThis compound+Ph3PO\text{2-Bromobenzaldehyde} + \text{Cyclopropylidenetriphenylphosphorane} \xrightarrow{\text{THF, −78°C}} \text{this compound} + \text{Ph}_3\text{PO}

Optimization and Yields

  • Catalyst: No additional catalyst required.

  • Yield: 65–72% under optimized conditions.

  • Side Reactions: Competing aldol condensation of benzaldehyde is suppressed by low temperatures and inert atmospheres.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-couplings enable direct installation of cyclopropane groups onto aromatic aldehydes.

Suzuki-Miyaura Coupling

Aryl halides (e.g., 2-iodobenzaldehyde) react with cyclopropylboronic esters in the presence of palladium catalysts.

Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (2 mol%).

  • Base: K2_2CO3_3 (2 equiv).

  • Solvent: Toluene/water (3:1).

  • Yield: 58%.

Heck Reaction

Cyclopropane-containing alkenes couple with 2-iodobenzaldehyde via palladium-mediated processes.

Limitations:

  • Requires electron-deficient alkenes.

  • Competing β-hydride elimination reduces yields (<40%).

Cyclopropanation of Propargyl Derivatives

Propargyl-substituted benzaldehydes undergo cyclopropanation via transition-metal catalysis.

Buchner Reaction

Diazocompounds (e.g., ethyl diazoacetate) react with 2-propargylbenzaldehyde under Rh2_2(OAc)4_4 catalysis to form cyclopropane rings.

Reaction Scheme:

2-Propargylbenzaldehyde+CH2N2Rh2(OAc)4This compound+N2\text{2-Propargylbenzaldehyde} + \text{CH}2\text{N}2 \xrightarrow{\text{Rh}2(\text{OAc})4} \text{this compound} + \text{N}_2

Yield: 50–55%.

Transition-Metal-Mediated Methods

Cu(I) or Fe(II) catalysts facilitate cyclopropanation of terminal alkynes with diethylzinc.

Key Parameters:

  • Catalyst: CuI (5 mol%).

  • Temperature: 0°C to room temperature.

  • Yield: 60–68%.

Aldol Condensation Routes

Aldol condensation between benzaldehyde and cyclopropane-containing ketones offers an alternative pathway.

Base-Catalyzed Condensation

Cyclopropyl methyl ketone reacts with 2-nitrobenzaldehyde in the presence of NaOH.

Challenges:

  • Low regioselectivity due to competing enolate formation.

  • Yield: <30%.

Organocatalytic Asymmetric Variants

Proline-derived catalysts improve enantioselectivity but are less effective for sterically hindered substrates.

Oxidation of Alcohol Precursors

2-(Cyclopropylidenemethyl)benzyl alcohol is oxidized to the aldehyde using mild oxidizing agents.

Swern Oxidation

Oxalyl chloride and dimethyl sulfoxide (DMSO) convert the alcohol to the aldehyde at −50°C.

Conditions:

  • Solvent: Dichloromethane.

  • Base: Triethylamine.

  • Yield: 75–80%.

TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) with NaOCl selectively oxidizes primary alcohols.

Advantages:

  • Mild conditions (0–5°C).

  • Yield: 70%.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Advantages Limitations
Wittig ReactionPhosphorane65–72High selectivityAir-sensitive reagents
Suzuki CouplingPd(PPh3_3)4_458Broad substrate scopeRequires aryl halides
Buchner CyclopropanationRh2_2(OAc)4_450–55Direct cyclopropane formationDiazocompound handling
Swern OxidationOxalyl chloride/DMSO75–80High efficiencyLow-temperature sensitivity

Mechanistic Insights

Wittig Reaction Mechanism

The ylide attacks the carbonyl carbon of benzaldehyde, forming an oxaphosphorane intermediate. Subsequent elimination of triphenylphosphine oxide generates the alkene.

Cyclopropanation Pathways

Metal-catalyzed methods proceed via carbene transfer to alkynes, forming cyclopropane rings through [2+1] cycloaddition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopropylidenemethyl)benzaldehyde, and how can purity be optimized?

  • Methodology : The compound can be synthesized via formylation of substituted benzene derivatives using cyclopropyl-containing reagents. Key steps include:

  • Friedel-Crafts acylation to introduce the cyclopropylidenemethyl group.
  • Oxidation of benzyl alcohols to aldehydes using MnO₂ or TEMPO/oxidative systems.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and characterize intermediates via FT-IR (aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers handle safety concerns during synthesis and handling?

  • Protocol :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • Spill Management : Neutralize with sodium bisulfite (for aldehyde reduction) and absorb with inert material (vermiculite).
    • Toxicology : Limited data exist, but analogous aromatic aldehydes exhibit irritant properties. Pre-test dermal sensitivity using in vitro assays (e.g., EpiDerm™) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Analytical Workflow :

  • NMR : ¹H NMR (δ ~9.8–10.0 ppm for aldehyde proton), ¹³C NMR (δ ~190–195 ppm for aldehyde carbon).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.
  • X-ray Crystallography : For unambiguous confirmation of cyclopropyl ring geometry (if crystalline) .
    • Common Artifacts : Check for oxidation byproducts (e.g., carboxylic acids) via IR or LC-MS .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reaction mechanisms involving this compound?

  • Experimental Design :

  • Perform stopped-flow UV-Vis spectroscopy to track aldehyde reactivity in nucleophilic additions (e.g., with hydrazines).
  • Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies with experimental data.
    • Case Study : Discrepancies in reaction rates under acidic vs. basic conditions may arise from competing pathways (e.g., aldol condensation vs. Schiff base formation). Resolve via in situ pH monitoring and kinetic isotope effects (KIE) .

Q. What strategies mitigate steric hindrance in cyclopropyl-containing derivatives during coupling reactions?

  • Optimization Approaches :

  • Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings, which tolerate bulky substituents.
  • Solvent Effects : Switch from THF to DMF to enhance solubility of sterically hindered intermediates.
  • Temperature Control : Lower reaction temperatures (−20°C) to reduce undesired side reactions.
    • Validation : Compare yields and byproduct profiles using GC-MS or MALDI-TOF .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against protein targets (e.g., cytochrome P450 enzymes).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity.
    • Data Interpretation : Correlate in silico results with in vitro assays (e.g., CYP450 inhibition assays) to validate predictions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for polar vs. nonpolar solvents?

  • Resolution Workflow :

Replicate Experiments : Measure solubility in DMSO, methanol, and hexane at 25°C using gravimetric analysis.

Assess Impurities : Analyze via GC-MS to rule out residual solvents or degradation products.

Theoretical Modeling : Compare with COSMO-RS predictions to identify outliers.

  • Case Example : Higher observed solubility in hexane may indicate π-π interactions between the aromatic ring and solvent, conflicting with polarity-based expectations. Confirm via UV-Vis solvatochromism .

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